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Compound of Interest

Compound Name: H-Trp-Met-OH

Cat. No.: B1337368

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the
dipeptide Tryptophyl-Methionine (H-Trp-Met-OH). The following sections detail the expected
guantitative data from various spectroscopic techniques, in-depth experimental protocols, and
visual workflows to aid in the structural elucidation and characterization of this dipeptide.

Introduction

H-Trp-Met-OH is a dipeptide composed of tryptophan and methionine residues. As with many
peptides, a thorough understanding of its structural and physicochemical properties is crucial
for its application in research and drug development. Spectroscopic techniques are
indispensable tools for this purpose, each providing unique insights into the molecular
structure, conformation, and purity of the dipeptide. This guide focuses on four key
spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass
Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Quantitative Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis
of H-Trp-Met-OH. These values are based on typical data for tryptophan and methionine
residues within a peptide linkage and may vary slightly depending on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the chemical environment of individual
atoms within the dipeptide. The following tables outline the predicted *H and 13C chemical
shifts.

Table 1: Predicted *H NMR Chemical Shifts for H-Trp-Met-OH in D20

Proton Assignment Tryptophan Residue (ppm) Methionine Residue (ppm)
a-CH ~4.2-4.7 ~4.0-4.5

[3-CH:z ~3.2-34 ~2.0-22

Amide NH ~8.0-85 ~8.0-85

Indole NH (Trp) ~10.0- 10.5

Indole Aromatic CH (Trp) ~7.0-7.8

y-CHz (Met) - ~25-27

S-CHs (Met) - ~2.1

Table 2: Predicted *3C NMR Chemical Shifts for H-Trp-Met-OH

Carbon Assignment Tryptophan Residue (ppm) Methionine Residue (ppm)
Carbonyl (C=0) ~172 - 176 ~172- 176

a-C ~55 - 60 ~53 - 58

B-C ~28 - 32 ~30-34

Indole C (Trp) ~110- 138

y-C (Mey) - ~30- 33

S-CHs (Met) - ~15 - 17

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and sequence
of peptides. The expected mass-to-charge ratios (m/z) for the protonated molecular ion and its
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primary fragments are presented below.

Table 3: Predicted m/z Values for H-Trp-Met-OH and its Fragments in ESI-MS

lon Type Sequence Fragment Predicted m/z
[M+H]* H-Trp-Met-OH ~336.14

b1 Trp ~187.08

y1 Met ~150.06

a1 Trp - CO ~159.09
Immonium ion (Trp) ~130.07

Immonium ion (Met) ~102.04

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and secondary structure of

the dipeptide.

Table 4: Characteristic IR Absorption Bands for H-Trp-Met-OH

Wavenumber (cm~12) Vibrational Mode Functional
Group/Structure

~3300 N-H stretch Amide A, Indole NH

~3080 C-H stretch (aromatic) Indole ring

~2960-2850 C-H stretch (aliphatic) CH, CHz, CHs

~1650 C=0 stretch Amide | (peptide bond)

~1540 N-H bend Amide Il (peptide bond)

~1450 C-H bend CH:

~1380 C-H bend CHs

~740 C-H out-of-plane bend Indole ring
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Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of H-Trp-Met-OH is dominated by the tryptophan residue due to its
aromatic indole ring.[1]

Table 5: Expected UV-Vis Absorption Maxima for H-Trp-Met-OH

Molar Absorptivity (€)

Wavelength (Amax) (nm) Chromophore (M-1cm—9)
~280 Tryptophan (Indole) ~5600
~220 Peptide Bond Variable
~205 Peptide Backbone Variable

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of H-Trp-Met-OH.
Methodology:
e Sample Preparation:

o Dissolve 5-10 mg of H-Trp-Met-OH in 0.5 mL of deuterium oxide (D20).

o For observation of exchangeable protons (amide and indole NH), dissolve the sample in a
90% H20/10% D20 mixture.[2]

o The sample concentration should ideally be greater than 0.5 mM.[3]

o The total salt concentration in the buffer should be below 300 mM to avoid signal
broadening.[3]

o Transfer the solution to a 5 mm NMR tube.
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 Instrumentation:
o A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
o Data Acquisition:
o 1H NMR:
= Acquire a standard 1D *H NMR spectrum.
» Set the spectral width to cover the range of -1 to 12 ppm.
» Apply water suppression techniques if the sample is in H20/D20.
o 13C NMR:
» Acquire a proton-decoupled 1D 3C NMR spectrum.
» Set the spectral width to cover the range of O to 180 ppm.
o 2D NMR (Optional but Recommended):

» Acquire a COSY (Correlation Spectroscopy) spectrum to establish *H-tH spin-spin
couplings.

» Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate
directly bonded *H and 13C atoms.

o Data Processing and Analysis:

o Apply Fourier transformation, phase correction, and baseline correction to the acquired
FIDs.

o Calibrate the chemical shifts using a suitable internal or external standard (e.g., DSS or
TSP for agueous samples).

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.
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o Analyze the splitting patterns (multiplicity) in the tH NMR spectrum to deduce proton
coupling information.

o Assign the peaks in the *H and 13C spectra to the corresponding nuclei in the H-Trp-Met-
OH structure, using 2D NMR data for confirmation.

Mass Spectrometry (UPLC-MS/MS)

Objective: To confirm the molecular weight and sequence of H-Trp-Met-OH.
Methodology:
e Sample Preparation:

o Prepare a stock solution of H-Trp-Met-OH at 1 mg/mL in a suitable solvent (e.g.,
water/acetonitrile mixture).

o Dilute the stock solution to a working concentration of 1-10 pg/mL with the initial mobile
phase.

e |nstrumentation:

o An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass
spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI)
source.[4][5]

e UPLC Method:
o Column: Areversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 um).[4]
o Mobile Phase A: 0.1% formic acid in water.[4]
o Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

o Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure
good separation and elution of the dipeptide.

o Flow Rate: 0.3 - 0.5 mL/min.
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o Column Temperature: 40 °C.[4]

o Injection Volume: 1-5 pL.

e Mass Spectrometry Method:

o

lonization Mode: Positive Electrospray lonization (ESI+).
o Scan Mode: Full scan MS followed by data-dependent MS/MS acquisition.
o Full Scan Range: m/z 100-500.

o MS/MS Scan: Select the [M+H]* ion for fragmentation and acquire the product ion
spectrum.

o Collision Gas: Argon.

o Collision Energy: A ramped collision energy (e.g., 10-30 eV) to generate a range of
fragment ions.

e Data Analysis:

o Identify the peak corresponding to the [M+H]* ion of H-Trp-Met-OH in the full scan mass
spectrum.

o Analyze the MS/MS spectrum to identify the characteristic b- and y-type fragment ions.

o Compare the experimental m/z values with the theoretical values to confirm the identity
and sequence of the dipeptide.

Infrared (IR) Spectroscopy (ATR-FTIR)

Objective: To identify the functional groups and obtain information about the secondary
structure of H-Trp-Met-OH.

Methodology:

e Sample Preparation:
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o Place a small amount of the solid H-Trp-Met-OH dipeptide directly onto the ATR crystal.

o Alternatively, dissolve the peptide in a suitable solvent (e.g., D20 to avoid interference
from water's strong IR absorption in the amide | region), deposit a drop onto the ATR
crystal, and allow the solvent to evaporate.[6]

e |nstrumentation:

o A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total
Reflectance (ATR) accessory.

o Data Acquisition:

o Collect a background spectrum of the clean, empty ATR crystal.

o Collect the sample spectrum over the range of 4000-400 cm™1.

o Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.
o Data Processing and Analysis:

o Perform a background subtraction.

o ldentify the characteristic absorption bands corresponding to the functional groups present
in H-Trp-Met-OH (e.g., N-H, C-H, C=0).

o Analyze the position of the Amide | and Amide Il bands to infer information about the
secondary structure of the dipeptide in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima and quantify the concentration of H-Trp-Met-
OH.

Methodology:

e Sample Preparation:
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o Prepare a stock solution of H-Trp-Met-OH in a suitable buffer (e.g., phosphate buffer, pH
7.4).

o Prepare a series of dilutions from the stock solution to determine the linear range of
absorbance.

e Instrumentation:
o Adual-beam UV-Vis spectrophotometer.

o Data Acquisition:

o

Use a matched pair of quartz cuvettes (e.g., 1 cm path length).

[¢]

Fill the reference cuvette with the buffer used to dissolve the sample.

[¢]

Fill the sample cuvette with the H-Trp-Met-OH solution.

[e]

Scan the absorbance from 400 nm to 200 nm.[7]
e Data Analysis:

o ldentify the wavelength of maximum absorbance (Amax), which is expected to be around
280 nm due to the tryptophan residue.[1]

o Use the Beer-Lambert law (A = ecl) to calculate the concentration of the dipeptide, where A
is the absorbance at Amax, € is the molar absorptivity, c is the concentration, and | is the
path length of the cuvette. The molar absorptivity of tryptophan at 280 nm is approximately
5600 M~1cm~1.[1]

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of
the key experimental protocols.
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Caption: Overall workflow for the spectroscopic analysis of H-Trp-Met-OH.
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Caption: Detailed workflow for UPLC-MS/MS analysis of H-Trp-Met-OH.
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Caption: Workflow for 1D and 2D NMR analysis of H-Trp-Met-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/34576148/
https://pubmed.ncbi.nlm.nih.gov/34576148/
https://www.longdom.org/open-access/surface-ftir-techniques-to-analyze-the-conformation-of-proteins-peptides-in-h2o-environment-13302.html
https://documents.thermofisher.com/TFS-Assets/CAD/Application-Notes/uvn-peptide-analysis-app-note-mcs-an1180-en.pdf
https://www.benchchem.com/product/b1337368#spectroscopic-analysis-of-h-trp-met-oh-dipeptide
https://www.benchchem.com/product/b1337368#spectroscopic-analysis-of-h-trp-met-oh-dipeptide
https://www.benchchem.com/product/b1337368#spectroscopic-analysis-of-h-trp-met-oh-dipeptide
https://www.benchchem.com/product/b1337368#spectroscopic-analysis-of-h-trp-met-oh-dipeptide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1337368?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

